Formamide, N-[4-(dimethylamino)phenyl]-
Description
Formamide, N-[4-(dimethylamino)phenyl]-, is a substituted formamide derivative characterized by a 4-(dimethylamino)phenyl group attached to the nitrogen atom of the formamide backbone. While direct data on its biological activity is sparse in the provided evidence, structural analogs suggest roles in fluorescence sensing and medicinal chemistry (see below).
Properties
CAS No. |
18606-63-8 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]formamide |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9-5-3-8(4-6-9)10-7-12/h3-7H,1-2H3,(H,10,12) |
InChI Key |
VMRZUAJHJKVYSX-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC=O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC=O |
Other CAS No. |
18606-63-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Formamide Derivatives with Aromatic Substituents
Key Observations :
- Material Science Applications: Derivatives like CDPA, which incorporate dimethylaminophenyl groups into larger conjugated systems, demonstrate strong aggregation-induced emission (AIE) and solvatochromic effects, making them suitable for optoelectronic devices .
Functional Analogues: Linker and Spacer Modifications
Formamide derivatives with non-aromatic modifications highlight the impact of linker groups:
Table 2: Comparison of Formamide Derivatives with Modified Linkers
Key Observations :
- Hydrazine Linkers : Compounds with hydrazine carboxamide spacers show improved cytotoxic activity in anticancer drug candidates compared to urea-linked analogs, suggesting that linker flexibility and electronic properties critically influence bioactivity .
Physicochemical and Spectral Properties
- Solvatochromism: CDPA, a dimethylaminophenyl-containing Schiff base, exhibits red-shifted fluorescence in polar solvents due to twisted intramolecular charge transfer (TICT) effects . Similar behavior is plausible for the target compound.
- Stability: The dimethylamino group may confer oxidative sensitivity compared to halogenated derivatives (e.g., N-(4-chlorophenyl)formamide), which are more inert .
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